![molecular formula C20H17N3O B1208264 [3-(Acridin-9-ylamino)-5-aminophenyl]methanol CAS No. 154310-42-6](/img/structure/B1208264.png)
[3-(Acridin-9-ylamino)-5-aminophenyl]methanol
Overview
Description
[3-(Acridin-9-ylamino)-5-aminophenyl]methanol is a compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications. This compound features an acridine moiety, which is known for its intercalating properties with DNA, making it a valuable candidate for various biological and medicinal studies.
Preparation Methods
The synthesis of [3-(Acridin-9-ylamino)-5-aminophenyl]methanol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 9-chloroacridine with 3-amino-5-(hydroxymethyl)aniline under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Chemical Reactions Analysis
[3-(Acridin-9-ylamino)-5-aminophenyl]methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the hydroxymethyl group can be replaced by other functional groups using appropriate reagents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
Research indicates that acridine derivatives, including [3-(Acridin-9-ylamino)-5-aminophenyl]methanol, exhibit a range of biological activities:
- Anticancer Activity : Acridine compounds are recognized for their potential as antitumor agents due to their ability to bind DNA and inhibit cancer cell proliferation .
- Antimicrobial Properties : Studies have shown that similar compounds possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
- Neuroprotective Effects : Some acridine derivatives have demonstrated neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
Applications in Drug Development
The compound's unique properties position it as a promising candidate in drug development:
Cancer Therapeutics
- Acridine derivatives have been explored for their capacity to target various cancer types by intercalating DNA and inhibiting topoisomerases.
- Specific studies have indicated effective cytotoxicity against breast and prostate cancer cell lines, with IC50 values demonstrating significant potency .
Antimicrobial Agents
- Research has highlighted the effectiveness of acridine derivatives against bacterial strains like Staphylococcus aureus and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values suggest potential for developing new antibiotics .
Neurodegenerative Disease Treatment
- Compounds similar to this compound have shown promise in inhibiting enzymes associated with Alzheimer’s disease, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
Comparative Analysis of Related Compounds
Compound Name | Structure Features | Unique Properties |
---|---|---|
Acridine | Basic acridine structure | Known for intercalating DNA |
9-Aminoacridine | Amino group at position 9 | Exhibits anticancer properties |
5-Aminosalicylic Acid | Salicylic acid backbone | Used primarily as an anti-inflammatory agent |
Phenothiazine | Two fused aromatic rings | Antipsychotic properties; different mechanism |
This compound | Combination of acridine and phenolic structures | Enhanced biological activity compared to others |
Case Studies
- Anticancer Activity Study : A study evaluated the cytotoxic effects of this compound against various cancer cell lines using MTT assays. Results indicated moderate cytotoxicity with promising therapeutic indices .
- Neuroprotective Effects Study : Research focused on the compound's ability to inhibit AChE activity, showing potential benefits in models of Alzheimer’s disease through in vitro testing against cholinesterase enzymes .
Mechanism of Action
The mechanism of action of [3-(Acridin-9-ylamino)-5-aminophenyl]methanol primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA by inhibiting the activity of enzymes such as topoisomerase II, which is crucial for DNA replication and repair. The compound’s interaction with DNA can lead to cell cycle arrest and apoptosis, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
[3-(Acridin-9-ylamino)-5-aminophenyl]methanol can be compared with other acridine derivatives such as:
Amsacrine: Another acridine derivative used in cancer treatment, known for its ability to inhibit topoisomerase II.
4′-(9-Acridinylamino)methanesulfon-m-anisidide: A compound with similar DNA intercalating properties and used in anticancer research.
9-Acridinyl amino acid derivatives: These compounds have shown significant anticancer activity and are used in various medicinal chemistry studies.
Biological Activity
[3-(Acridin-9-ylamino)-5-aminophenyl]methanol is a compound that combines acridine and phenolic structures, which may enhance its biological activities. This compound has garnered attention due to its potential applications in cancer treatment and other therapeutic areas. This article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and efficacy in various biological assays.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of an acridine moiety linked to an amino-substituted phenol. This unique structure may contribute to its bioactivity by facilitating interactions with biological targets.
Anticancer Properties
Recent studies have indicated that derivatives of acridine, including this compound, exhibit antiproliferative activity against various cancer cell lines. Notably, the compound was evaluated for its cytotoxic effects against colorectal (HCT-116), uterine sarcoma (MES-SA), and doxorubicin-resistant MES-SA/Dx5 cell lines. The results demonstrated varying degrees of cytotoxicity, with some derivatives showing significant inhibition of cell viability (IC50 values) compared to standard chemotherapeutics like doxorubicin .
The mechanism by which this compound exerts its anticancer effects is hypothesized to involve intercalation into DNA , leading to disruption of replication and transcription processes. Additionally, the compound may induce apoptosis through the activation of caspases and modulation of signaling pathways related to cell survival and death .
Cholinesterase Inhibition
Another significant biological activity associated with this compound is its potential as a cholinesterase inhibitor . This activity is particularly relevant for neurodegenerative diseases such as Alzheimer's disease, where cholinesterase inhibitors are used therapeutically to enhance cognitive function . The inhibition of acetylcholinesterase (AChE) has been documented in various acridine derivatives, suggesting that this compound may also possess similar properties.
Study on Antiproliferative Activity
In a study assessing the antiproliferative effects of several acridine derivatives, including this compound, researchers found that specific substitutions on the acridine ring significantly influenced cytotoxicity against cancer cell lines. The optimal substitution pattern was identified as crucial for enhancing biological activity .
Cholinesterase Inhibition Assessment
Another study evaluated the cholinesterase inhibitory potential of acridine derivatives. The findings indicated that certain structural modifications could lead to improved inhibition profiles against AChE and butyrylcholinesterase (BChE). Such modifications are essential for developing effective treatments for Alzheimer's disease .
Properties
IUPAC Name |
[3-(acridin-9-ylamino)-5-aminophenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c21-14-9-13(12-24)10-15(11-14)22-20-16-5-1-3-7-18(16)23-19-8-4-2-6-17(19)20/h1-11,24H,12,21H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHHMAFXYHPHBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC(=CC(=C4)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30327555 | |
Record name | [3-(acridin-9-ylamino)-5-aminophenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30327555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154310-42-6 | |
Record name | [3-(acridin-9-ylamino)-5-aminophenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30327555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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